
Withaferin A
概要
準備方法
合成経路と反応条件: Withaferin Aは、Withania somniferaからの天然抽出物を使用するなど、さまざまな方法で合成することができます。一般的な方法の1つは、溶媒抽出法を用いて植物からthis compoundを分離することです。 この化合物は、ステロイドラクトン構造の形成を伴う化学反応を用いて合成することもできます .
工業生産方法: this compoundの工業生産は、通常、Withania somniferaからの大規模抽出を伴います。 植物材料は溶媒抽出にかけられ、その後、クロマトグラフィーなどの精製プロセスにより、純粋な形態のthis compoundが分離されます .
化学反応の分析
反応の種類: Withaferin Aは、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは酸化されて、生物活性が変化したさまざまな誘導体になります。
還元: 還元反応はラクトン環を修飾し、化合物の特性を変化させる可能性があります。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、還元反応によく用いられます。
置換試薬: さまざまなハロゲン化剤と求核剤が置換反応に使用されます.
生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな生物活性を示すthis compoundの誘導体があります。 これらの誘導体は、その潜在的な治療応用について研究されています .
4. 科学研究への応用
化学: this compoundは、潜在的な治療応用を持つ新規化合物の合成のための出発物質として使用されます。
生物学: この化合物は、アポトーシスやオートファジーなど、細胞プロセスに対する影響が研究されています。
医学: this compoundは、抗がん剤として有望であり、研究では、腫瘍の増殖を阻害し、がん細胞のアポトーシスを誘導する能力が示されています
産業: this compoundは、医薬品製剤の開発や、ニュートラシューティカルにおける生物活性化合物として使用されています
科学的研究の応用
Chemistry: Withaferin A is used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: this compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce cell death in cancer cells
Industry: this compound is used in the development of pharmaceutical formulations and as a bioactive compound in nutraceuticals
作用機序
Withaferin Aは、複数のメカニズムを通じてその効果を発揮します。
アポトーシスの誘導: this compoundは、アポトーシス経路を活性化することにより、がん細胞におけるプログラムされた細胞死を誘導します。
血管新生阻害: この化合物は、新しい血管の形成を阻害することにより、腫瘍の増殖を制限します。
シグナル伝達経路の調節: this compoundは、炎症やがんに関与する、活性化B細胞の核因子κ軽鎖エンハンサー (NF-κB) 経路など、さまざまなシグナル伝達経路に影響を与えます
6. 類似の化合物との比較
This compoundは、類似のステロイドラクトン構造を共有するウィタノライドと呼ばれる化合物のグループの一部です。類似の化合物には以下が含まれます。
- Withanone
- Withanolide D
- Withanolide E
This compoundの独自性: this compoundは、その強力な抗がん作用と抗炎症作用により際立っています。 他のウィタノライドと比較して、特定の生物学的アッセイでより効果的であることが示されています .
類似化合物との比較
Withaferin A is part of a group of compounds known as withanolides, which share a similar steroidal lactone structure. Some similar compounds include:
- Withanone
- Withanolide D
- Withanolide E
Uniqueness of this compound: this compound stands out due to its potent anticancer and anti-inflammatory properties. It has been shown to be more effective in certain biological assays compared to other withanolides .
生物活性
Withaferin A (WFA), a bioactive compound derived from the plant Withania somnifera, has garnered significant attention in recent years due to its multifaceted biological activities, particularly in the fields of oncology, immunology, and neurology. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
This compound is characterized by its unique structural features, including a lactone side chain, an α,β-unsaturated ketone, and a 5β,6β-epoxide ring. These features contribute to its diverse biological activities. The compound interacts with various cellular targets, influencing multiple signaling pathways involved in cancer progression and other diseases.
Anticancer Properties
Mechanisms of Action:
this compound exhibits potent anticancer properties through several mechanisms:
- Pro-apoptotic Effects: WFA induces apoptosis in cancer cells by activating pathways involving reactive oxygen species (ROS) generation, endoplasmic reticulum stress induction, and p53 activation .
- Cell Cycle Arrest: It has been shown to cause G2/M phase cell cycle arrest in various cancer cell lines .
- Inhibition of Oncogenic Pathways: WFA inhibits key oncogenic pathways by interacting with proteins such as NF-κB, STAT3, and Hsp90, leading to reduced cell proliferation and survival .
Case Studies:
- Breast Cancer: In vitro studies demonstrated that WFA decreased cell viability in breast cancer cell lines (MDA-MB-231, MDA-MB-453, MDA-MB-468, and MCF-7) in a dose-dependent manner. At a concentration of 5 µM for 24 hours, a 50% inhibition of cell viability was observed in MDA-MB-468 cells .
- Ovarian Cancer: WFA treatment resulted in apoptosis through the downregulation of the Notch-3/Akt/Bcl-2 signaling pathway in ovarian cancer cell lines .
- Melanoma: WFA exhibited selective cytotoxicity against melanoma cells via TRIM16-mediated apoptosis .
Immunomodulatory Effects
This compound also demonstrates significant immunomodulatory properties:
- T-cell Proliferation Inhibition: Long-term administration of WFA has been shown to suppress T-cell proliferation and dendritic cell maturation, indicating its potential as an immunosuppressive agent .
- Cytokine-Induced Cell Death Prevention: In mouse and human islet cells, WFA inhibited cytokine-induced apoptosis and NF-κB activation .
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound:
- Herpes Simplex Virus (HSV): WFA was found to inhibit viral DNA polymerase by binding to critical residues necessary for its function. This suggests its potential as a novel anti-herpetic drug .
Neurological Implications
This compound's effects extend to neurological disorders:
- It has been observed to ameliorate symptoms associated with neurodegenerative diseases by inhibiting acetylcholinesterase activity and modulating neuroinflammatory responses .
Summary of Biological Activities
The following table summarizes the key biological activities of this compound:
特性
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRXOUCRJQVYJQ-CKNDUULBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5119-48-2 | |
Record name | Withaferin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5119-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Withaferin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005119482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Withaferin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Withaferin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | WITHAFERIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DO3QW4K5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Withaferin A in cancer cells?
A1: this compound exhibits its anticancer effects through various mechanisms, including:
- Induction of Apoptosis: this compound triggers apoptosis, or programmed cell death, in cancer cells. This effect has been observed in multiple cancer cell lines, including breast [, ], lung [, ], liver [, , ], and myeloma cells [].
- Cell Cycle Arrest: this compound can halt the cell cycle at specific phases, preventing cancer cell proliferation. This effect has been observed in breast cancer cells, where it causes G2/M phase cell cycle arrest [].
- Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis. This effect has been observed in both in vitro and in vivo models of various cancers, including liver cancer [] and cervical cancer [].
- Modulation of Signaling Pathways: this compound interacts with various signaling pathways involved in cell survival, proliferation, and metastasis. Notably, it inhibits the PI3K/Akt pathway [, , , ], Notch signaling [], and the Keap1/Nrf2 pathway [].
Q2: How does this compound impact Epithelial-Mesenchymal Transition (EMT)?
A: this compound has been shown to attenuate EMT, a process associated with cancer cell invasion and metastasis. It achieves this by inhibiting the Keap1/Nrf2 signaling pathway, thereby suppressing the expression of EMT-related proteins like VE-cadherin [].
Q3: Can this compound enhance the efficacy of other anticancer treatments?
A: Yes, this compound has demonstrated synergistic effects when combined with other anticancer therapies. For example, it enhances the efficacy of sorafenib in sorafenib-resistant hepatocellular carcinoma cells [] and increases the sensitivity of glioblastoma cells to EGFR inhibitors like Afatinib and Lapatinib [].
Q4: What is the molecular formula and weight of this compound?
A: this compound possesses the molecular formula C28H38O6 and a molecular weight of 470.6 g/mol. []
Q5: Are there any specific structural features that contribute to the bioactivity of this compound?
A5: Yes, several structural features are crucial for this compound's bioactivity:
- Steroidal Lactone Structure: The core steroidal lactone framework is essential for its binding to various target proteins and enzymes. [, ]
- C-28 Ergostane Network: The presence of a C-28 ergostane network with multiple sites of unsaturation and differential oxygenation contributes to its high reactivity and diverse pharmacological effects. []
- Reactive Groups: The presence of specific reactive groups, such as a lactone ring, an epoxide group, and hydroxyl groups, allows this compound to interact with various cellular targets, including proteins and enzymes. [, ]
Q6: Are there specific challenges in formulating this compound due to its stability?
A: Yes, this compound is known to be heat-labile, posing challenges for formulations requiring heat treatment []. Researchers have explored alternative formulation strategies to overcome this limitation, such as developing sustained-release, multi-layer polymeric implants using polycaprolactone:F68 (PCL:F68) [].
Q7: How does modification of the this compound structure affect its activity?
A: Structural modifications of this compound can significantly impact its activity. For instance, introducing a methoxy group at the 3β position attenuates its anticancer activity compared to the parent compound []. This highlights the importance of specific structural features for this compound's biological activity and the potential for developing more potent and selective derivatives through structural modifications.
Q8: What strategies have been explored to enhance this compound's stability and bioavailability for therapeutic use?
A8: Several strategies have been investigated to improve this compound's stability and bioavailability:
- Encapsulation in Nanocarriers: Encapsulating this compound in nanocarriers like niosomes and solid lipid nanoparticles (SLNs) has shown promise in enhancing its stability, controlling its release, and improving its topical delivery [].
- Development of Stable Analogs: Synthesizing more stable analogs of this compound, such as 3-azido this compound (3-azidoWA), has yielded compounds with potent anti-cancer activity and potentially improved stability profiles [].
Q9: Has this compound shown efficacy in preclinical cancer models?
A: Yes, this compound exhibits significant anticancer activity in various in vivo models. For example, it suppressed tumor growth and metastasis in a nude mouse model of liver cancer [] and enhanced the efficacy of radiation therapy in a mouse model of melanoma [].
Q10: What is known about the safety profile of this compound?
A: While this compound demonstrates promising therapeutic potential, it is crucial to acknowledge its potential toxicity. High doses of this compound have been associated with toxicity in animal models []. Further research is crucial to determine safe and effective dosages for clinical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。